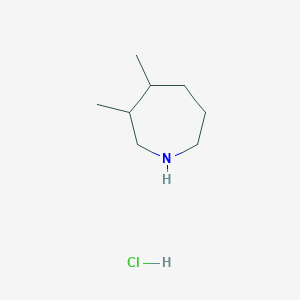
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.58. The purity is usually 95%.
BenchChem offers high-quality (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial potential. The compound you’ve mentioned likely possesses antibacterial, antifungal, and antiviral properties. Researchers have synthesized various imidazole-based drugs, such as metronidazole and ornidazole, which effectively combat infections. These compounds interfere with microbial DNA replication and protein synthesis, making them valuable in treating infectious diseases .
Anti-Inflammatory Effects
Thiophene-containing compounds, like the one you’ve specified, often display anti-inflammatory activity. By modulating immune responses and inhibiting pro-inflammatory mediators, these molecules can help manage inflammatory conditions. Further studies are needed to explore the precise mechanisms and potential therapeutic applications .
Serotonin Antagonism
The combination of imidazole and thiophene rings may influence serotonin receptors. Serotonin antagonists play a crucial role in treating various disorders, including depression, anxiety, and neurodegenerative diseases. Investigating the compound’s interaction with serotonin receptors could reveal novel therapeutic avenues .
Anticancer Potential
Both imidazole and thiophene derivatives have shown promise in cancer research. Imidazole-based compounds can inhibit tumor growth by interfering with cell signaling pathways. Meanwhile, thiophenes exhibit cytotoxic effects against cancer cells. Researchers might explore the dual benefits of this hybrid compound in cancer therapy .
Neuroprotective Properties
Considering the compound’s structural features, it could potentially act as a neuroprotective agent. Imidazole derivatives have been investigated for their ability to enhance neuronal survival and protect against neurodegenerative diseases. Combining these properties with the thiophene moiety might yield novel neuroprotective drugs .
Drug Development
Imidazole-thiophene hybrids serve as valuable building blocks in drug discovery. Medicinal chemists can modify these structures to create novel drug candidates. By optimizing their pharmacokinetic properties, bioavailability, and target specificity, researchers can develop innovative therapies for various medical conditions .
作用機序
While the exact mechanism of action for this compound is not known, pyrimidine derivatives have been reported to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
特性
IUPAC Name |
[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-17-6-7-18(2)20(14-17)29-22-15-21(24-16-25-22)26-12-8-19(9-13-26)23(28)27-10-4-3-5-11-27/h6-7,14-16,19H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNZWPXIUDELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

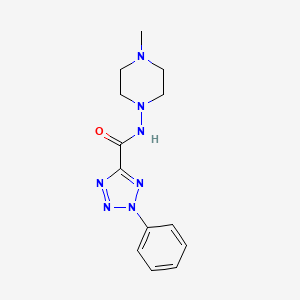
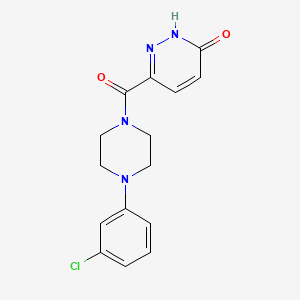
![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)
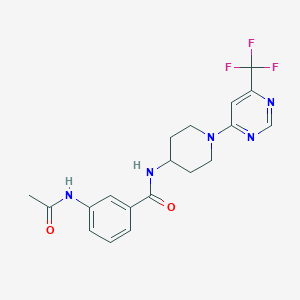

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)
![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)
![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)
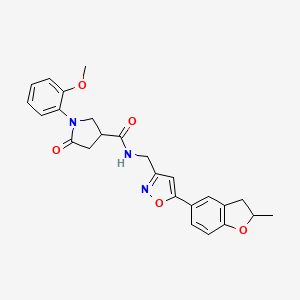
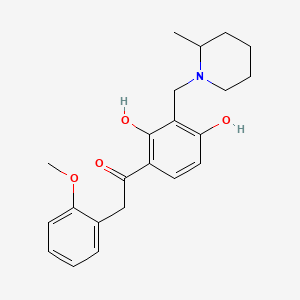
![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)
